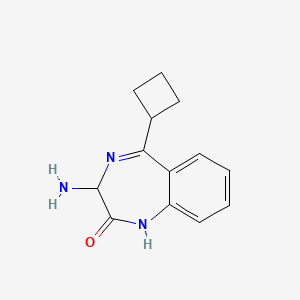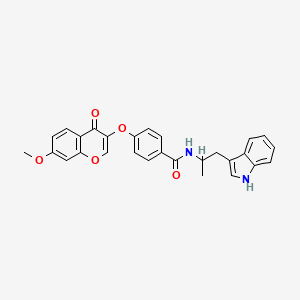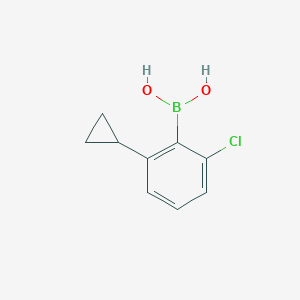![molecular formula C24H22O2 B14095208 (R)-7'-((S)-Hydroxy(phenyl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B14095208.png)
(R)-7'-((S)-Hydroxy(phenyl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is a complex organic compound characterized by its unique spirobi[inden] structure. This compound features a spiro linkage between two indene units, with a hydroxy(phenyl)methyl group attached to one of the indene rings. The presence of multiple chiral centers in this molecule adds to its stereochemical complexity, making it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol typically involves multi-step organic reactions. One common approach is the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction starts with the preparation of a Grignard reagent from an appropriate halogenated precursor, followed by its reaction with a suitable carbonyl compound to form the desired spirobi[inden] structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of high-purity reagents and stringent reaction conditions ensures the consistent production of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the stereochemical requirements of biological systems. Its chiral centers make it particularly useful for investigating the effects of stereochemistry on biological activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity and interactions with molecular targets can lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Sulindac: A nonsteroidal anti-inflammatory drug with a similar indene structure.
Phenyl Group Compounds: Compounds like phenyl chloride and benzyl chloride share the phenyl group but differ in their overall structure.
Uniqueness
The uniqueness of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol lies in its spirobi[inden] structure and multiple chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3R)-4-[(S)-hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2/t23-,24+/m0/s1 |
InChI Key |
FYJMCPGHDORIAI-BJKOFHAPSA-N |
Isomeric SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4[C@H](C5=CC=CC=C5)O |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095127.png)


![1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)

![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14095171.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095180.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095194.png)

![1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095210.png)

![1-(4-Methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095222.png)
![3,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B14095228.png)

